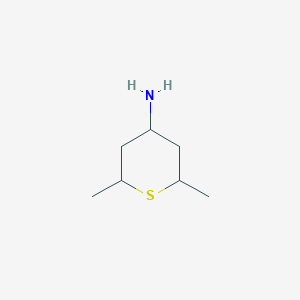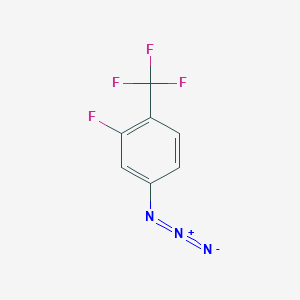
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methyl ester group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methylbenzoic acid, followed by esterification to form methyl 4-bromo-2-methylbenzoate. The amino group is then introduced through a nitration-reduction sequence, where the nitro group is first added and then reduced to an amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of different amine derivatives.
科学的研究の応用
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-bromobenzoate
- Methyl 4-amino-2-bromobenzoate
- Methyl 5-amino-2-methylbenzoate
Uniqueness
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C9H11BrClNO2 |
|---|---|
分子量 |
280.54 g/mol |
IUPAC名 |
methyl 5-amino-4-bromo-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-5-3-7(10)8(11)4-6(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H |
InChIキー |
RJDSOVVYTGIBPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


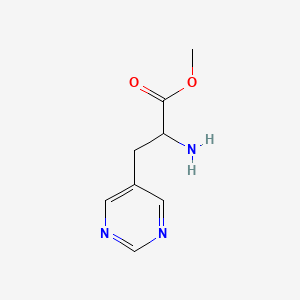
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
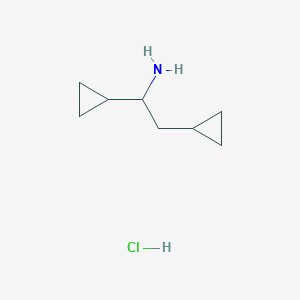
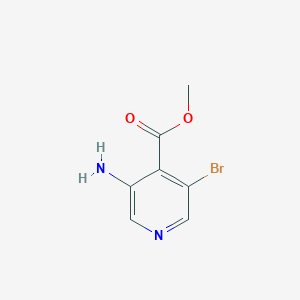
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
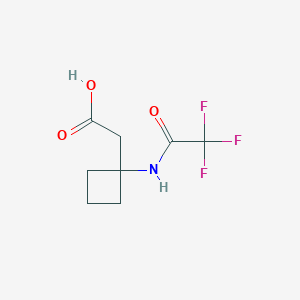
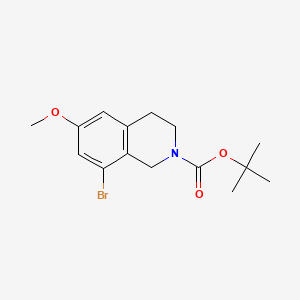
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)

![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)

